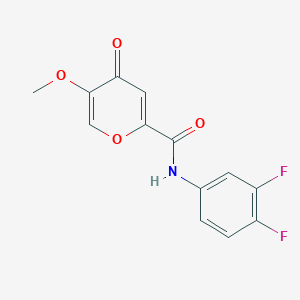![molecular formula C12H11N3O5S B6558654 N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040639-20-0](/img/structure/B6558654.png)
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is a chemical compound with a molecular weight of 409.51 . The IUPAC name for this compound is N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(((4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2(1H)-ylidene)methyl)thio)propanamide .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is 1S/C15H15N5O3S3/c1-7(12(22)20-15-17-8(5-26-15)4-10(16)21)25-6-11-18-13(23)9-2-3-24-14(9)19-11/h2-3,5-7,19H,4H2,1H3,(H2,16,21)(H,18,23)(H,17,20,22) .Scientific Research Applications
Antimicrobial Applications
The compound has been identified as a potential inhibitor of the MurA enzyme, which is involved in bacterial cell wall synthesis . This makes it a potential candidate for the development of novel antibiotics, particularly for fosfomycin-resistant strains .
Anticancer Applications
In silico approaches have identified the compound as a potential therapeutic drug for cervical cancer management . It could potentially block the action of the E6 oncoprotein, which is considered a biomarker in cervical cancer progression .
Neurotransmitter Receptor Modulation
The compound has been studied for its effects on various neurotransmitter receptors in the brain, including dopamine (DA), serotonin (5-HT), glutamate (NMDA), GABA-A (BDZ), and acetylcholine (nACh) receptors . This suggests potential applications in the treatment of neurological disorders.
Anti-Amnestic Effects
The compound has been shown to abolish the effects of scopolamine, a drug that induces amnesia, on various neurotransmitter receptors . This suggests that the compound could have potential applications in the treatment of amnesia or memory-related disorders.
Antidepressant Applications
The compound has been investigated for its potential antidepressant effects . This suggests that it could be used in the treatment of mood disorders.
Muscle Relaxant Applications
The compound has also been studied for its potential muscle relaxant effects . This could make it useful in the treatment of conditions involving muscle tension or spasms.
Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have potential for development in various fields .
Mechanism of Action
Target of Action
The compound, also known as N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide, is an impurity of Mirabegron . Mirabegron is a drug used for the treatment of overactive bladder . The primary target of this compound is the β3 adrenergic receptor in the detrusor muscle in the bladder .
Mode of Action
The compound interacts with its target, the β3 adrenergic receptor, leading to muscle relaxation . This interaction results in an increase in bladder capacity , thereby reducing the symptoms of an overactive bladder.
Biochemical Pathways
The activation of the β3 adrenergic receptor by this compound leads to a cascade of biochemical reactions. These reactions result in the relaxation of the detrusor muscle in the bladder
Pharmacokinetics
As an impurity of mirabegron , it may share similar pharmacokinetic properties
Result of Action
The activation of the β3 adrenergic receptor leads to muscle relaxation and an increase in bladder capacity . This can help reduce the symptoms of an overactive bladder, such as frequent urination, urgency, and incontinence.
properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-19-9-4-20-8(3-7(9)16)11(18)15-12-14-6(5-21-12)2-10(13)17/h3-5H,2H2,1H3,(H2,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHSCECOUNKOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=NC(=CS2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6558577.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)prop-2-enamide](/img/structure/B6558591.png)
![N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(methylsulfanyl)benzamide](/img/structure/B6558596.png)
![2,6-dimethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6558604.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6558607.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6558609.png)
![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6558611.png)
![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6558623.png)
![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B6558625.png)
![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)
![2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558633.png)
![5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558639.png)
![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)
